{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride
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Overview
Description
{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C8H11N4Cl2 It is a derivative of imidazo[4,5-b]pyridine, a heterocyclic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride typically involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving a pyridine derivative and an imidazole precursor. Common reagents for this step include ammonium acetate and acetic acid under reflux conditions.
Methylation: The imidazo[4,5-b]pyridine core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Amination: The methylated product undergoes a nucleophilic substitution reaction with an amine source, such as methanamine, to introduce the methanamine group.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Various nucleophiles (e.g., halides, amines), solvents like dimethylformamide (DMF), and bases such as sodium hydride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Substituted imidazo[4,5-b]pyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, {3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to naturally occurring compounds makes it a candidate for investigating biological pathways and interactions. It is often used in studies related to enzyme inhibition, receptor binding, and cellular signaling.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory, antimicrobial, and anticancer agent. Further research is ongoing to evaluate its efficacy and safety in clinical settings.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of {3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes, receptors, and other proteins, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target of interest. For example, as an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride: A structural isomer with similar biological activities but different chemical properties.
{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride: An analog with an ethyl group instead of a methyl group, leading to variations in reactivity and biological activity.
{3-(1H-benzo[d]imidazol-2-yl)}methanamine dihydrochloride: A related compound with a benzimidazole core, exhibiting different pharmacological properties.
Uniqueness
{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride stands out due to its specific substitution pattern and the presence of the methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(3-methylimidazo[4,5-b]pyridin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH/c1-12-7(5-9)11-6-3-2-4-10-8(6)12;;/h2-4H,5,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRBCFGJSHJAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1N=CC=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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